

1-Hexanol-d13 CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Hexanol-d13

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In-Depth Technical Guide: 1-Hexanol-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **1-Hexanol-d13**, a deuterated form of **1-Hexanol**. This document outlines its chemical and physical properties, key applications in research and development, and detailed experimental protocols.

Core Data Presentation

The following tables summarize the key quantitative data for **1-Hexanol-d13** and its non-deuterated counterpart, **1-Hexanol**, for comparative purposes.

Table 1: Chemical Identifiers and Molecular Properties

Property	1-Hexanol-d13	1-Hexanol
CAS Number	204244-84-8[1]	111-27-3
Molecular Formula	C ₆ D ₁₃ HO	C ₆ H ₁₄ O
Linear Formula	CD3(CD2)4CD2OH	CH3(CH2)5OH
Molecular Weight	115.25 g/mol [1]	102.17 g/mol [2]
Isotopic Purity	≥98 atom % D	N/A



Table 2: Physical Properties

Property	1-Hexanol-d13	1-Hexanol
Appearance	Colorless liquid	Colorless liquid[2][3]
Density	0.918 g/mL at 25 °C	0.82 g/mL[3]
Boiling Point	156.5 °C (lit.)	157 °C[3]
Melting Point	-52 °C (lit.)	-45 °C[3]
Flash Point	59.0 °C (closed cup)	149 °F (approx. 65 °C)[2]
Refractive Index	n20/D 1.414 (lit.)	n20/D 1.4178
Solubility	Miscible with ether and ethanol; slightly soluble in water.	Miscible with ether and ethanol; slightly soluble in water.[3]

Applications in Research and Development

1-Hexanol-d13 is a valuable tool in various scientific fields due to its isotopic labeling.

- Internal Standard and Tracer: Its primary use is as an internal standard for quantitative
 analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry
 (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The known
 concentration of the deuterated standard allows for precise quantification of its nondeuterated counterpart and other analytes.
- Drug Development: In pharmaceutical research, deuteration is employed to investigate the
 pharmacokinetic and metabolic profiles of drugs.[1] The carbon-deuterium bond is stronger
 than the carbon-hydrogen bond, which can alter the rate of metabolism, a phenomenon
 known as the kinetic isotope effect. This allows researchers to study metabolic pathways and
 potentially improve a drug's metabolic stability.
- Mitochondrial Respiration Studies: 1-Hexanol is known to uncouple mitochondrial respiration through a non-protonophoric mechanism.[1] Studies have shown that it inhibits State 3 and uncoupled respiration in isolated mitochondria, likely by interfering with the dicarboxylate



carrier, which transports succinate across the mitochondrial membrane.[5] **1-Hexanol-d13** can be used as a tracer in these studies to track its uptake and localization within the mitochondria.

Surfactant and Emulsifier Research: As a surfactant, 1-Hexanol is used in industrial
processes to modify interfacial properties.[1] Deuterated 1-Hexanol can be used in
mechanistic studies to understand the behavior of surfactants at interfaces.

Experimental Protocols

The following are detailed methodologies for key experiments involving hexanol. While these protocols are for the non-deuterated form, they are directly applicable for **1-Hexanol-d13**, with the primary adaptation being the analytical method used for detection and quantification (e.g., mass spectrometry to differentiate between deuterated and non-deuterated forms).

Protocol 1: Synthesis of an Anionic Surfactant (Sodium Hexyl Sulfate)

This protocol describes the sulfation of 1-Hexanol to produce sodium hexyl sulfate, a common anionic surfactant.

Materials:

- 1-Hexanol (or 1-Hexanol-d13)
- Sulfur trioxide-trimethylamine complex (SO₃·N(CH₃)₃)
- Anhydrous dichloromethane (DCM)
- Aqueous sodium hydroxide (1N solution)
- Deionized water
- Three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:



- Reaction Setup: Assemble a dry, three-neck round-bottom flask with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere.
- Reactant Preparation: Dissolve 1-Hexanol (1 equivalent) in anhydrous DCM and place it in the flask. In a separate flask, dissolve the sulfur trioxide-trimethylamine complex (1.1 equivalents) in anhydrous DCM and transfer this solution to the dropping funnel.[6]
- Sulfation: Cool the 1-Hexanol solution to 0-5°C using an ice bath. Add the SO₃·N(CH₃)₃ solution dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10°C.[6]
- Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
- Neutralization: Once the reaction is complete, cool the mixture in an ice bath. Slowly add a stoichiometric amount of 1N aqueous sodium hydroxide to neutralize the resulting hexyl sulfuric acid, monitoring the pH to reach approximately 7-8.[6]
- Workup and Purification: Transfer the mixture to a separatory funnel. Separate the aqueous layer containing the sodium hexyl sulfate. The organic layer can be extracted again with deionized water. Combine the aqueous extracts and remove the water under reduced pressure using a rotary evaporator to yield the solid sodium hexyl sulfate.[6]

Protocol 2: Preparation of 1-Hexanol-Diesel Fuel Blends

This protocol details the preparation of stable 1-Hexanol-diesel blends for engine performance and emissions testing.

Materials:

- · Commercial diesel fuel
- 1-Hexanol (or **1-Hexanol-d13**) (Purity ≥ 99%)
- Graduated cylinders or volumetric flasks
- Airtight sample bottles



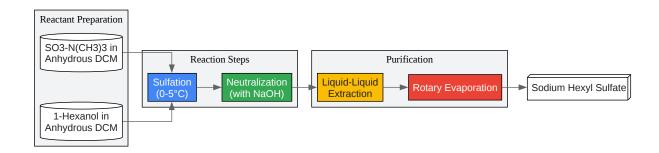
Magnetic stirrer and stir bars

Procedure:

- Volume Calculation: Determine the required volumes of diesel and 1-Hexanol for the desired blend ratio (e.g., for a 10% blend, use 900 mL of diesel and 100 mL of 1-Hexanol).
- Blending: Pour the calculated volume of diesel fuel into an airtight sample bottle. Add the corresponding volume of 1-Hexanol to the diesel fuel.[7]
- Homogenization: Seal the bottle and place it on a magnetic stirrer. Stir the mixture at a moderate speed for 15-20 minutes to ensure a homogenous blend.[7]
- Storage: Store the prepared blends in sealed, clearly labeled containers in a cool, well-ventilated area away from direct sunlight.[7]

Visualizations

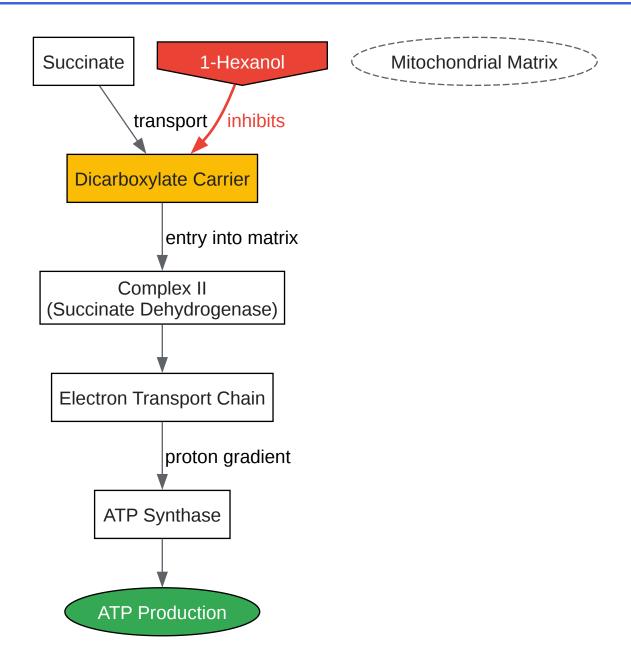
The following diagrams illustrate key concepts related to the synthesis and application of 1-Hexanol.



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Caption: Workflow for the synthesis of Sodium Hexyl Sulfate from 1-Hexanol.

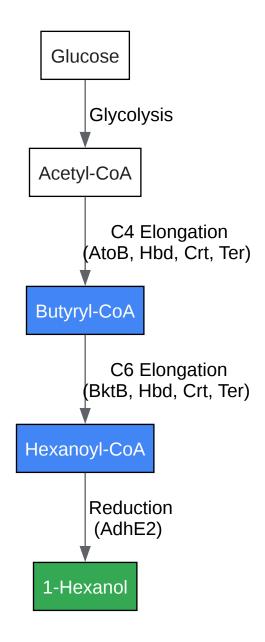




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Caption: Proposed mechanism of 1-Hexanol's effect on mitochondrial respiration.





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Caption: Engineered biosynthetic pathway for 1-Hexanol production in E. coli.

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